N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a dioxine ring
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, leading to a range of biological effects .
Mode of Action
It is known that thiophene-based analogs can interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Thiophene-based analogs are known to affect a variety of biochemical pathways, leading to a range of downstream effects
Result of Action
It is known that thiophene-based analogs can have a variety of effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions . The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The final step involves the formation of the dioxine ring, which can be achieved through a cyclization reaction involving a suitable diol and a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various types of chemical reactions, including:
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole, known for their antimicrobial properties.
Dioxine Derivatives: Compounds such as 1,4-dioxine, used in the development of organic semiconductors.
Uniqueness
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a diverse range of chemical and biological properties
Biological Activity
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, emphasizing its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a thiophene ring, an oxadiazole moiety, and a dioxine ring. The molecular formula is C11H10N4O3S with a molecular weight of approximately 278.29 g/mol. The specific arrangement of these functional groups contributes to its reactivity and biological activity.
Anticancer Activity
Various studies have investigated the anticancer potential of compounds featuring oxadiazole and thiophene structures. For instance, compounds similar to this compound have shown promising results against multiple cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cancer Cell Lines Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HEPG2, MCF7 | 1.18 | |
Compound B | PC-3 | 0.67 | |
Compound C | MDA-MB-435 | 6.82 |
Research has shown that derivatives containing oxadiazole rings exhibit significant cytotoxicity against various cancer types including breast, prostate, and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as EGFR and Src kinases .
Anti-inflammatory Effects
In addition to anticancer properties, compounds with similar structural frameworks have demonstrated anti-inflammatory activities. For example, studies have reported that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Table 2: Anti-inflammatory Activity of Oxadiazole Compounds
Compound Name | Inflammatory Marker Targeted | Effect Observed | Reference |
---|---|---|---|
Compound D | IL-6 | Decreased levels | |
Compound E | COX-2 | Inhibition |
These findings suggest that the incorporation of thiophene and oxadiazole moieties can enhance the anti-inflammatory potential of synthetic compounds.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with receptors such as EGFR can lead to altered signaling pathways that promote cell death in cancerous cells.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that oxadiazole derivatives can induce ROS production leading to oxidative stress in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where one compound exhibited an IC50 value significantly lower than standard chemotherapeutics against prostate cancer cell lines. This underscores the potential for developing targeted therapies based on structural modifications of the oxadiazole framework .
Properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-9(7-6-16-3-4-17-7)12-11-14-13-10(18-11)8-2-1-5-19-8/h1-2,5-6H,3-4H2,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYNYEDWPIGQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.